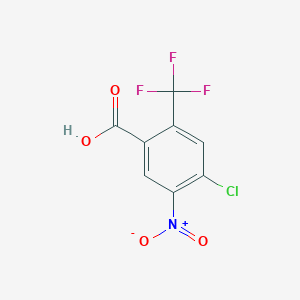![molecular formula C14H16N2 B12442994 N-[2-(aminomethyl)phenyl]benzenemethanamine CAS No. 20877-82-1](/img/structure/B12442994.png)
N-[2-(aminomethyl)phenyl]benzenemethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(aminomethyl)-N-benzylaniline is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring substituted with an aminomethyl group and a benzylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-N-benzylaniline can be achieved through several methods. One common approach involves the reductive amination of benzylamine with formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity.
Another method involves the reaction of benzylamine with paraformaldehyde and ammonium chloride in the presence of a catalyst such as palladium on carbon. This method also provides good yields and selectivity.
Industrial Production Methods
On an industrial scale, the production of 2-(aminomethyl)-N-benzylaniline may involve continuous flow processes to ensure efficient and scalable synthesis. Catalytic hydrogenation and reductive amination are commonly employed techniques, with careful control of reaction parameters to optimize yield and purity.
化学反応の分析
Types of Reactions
2-(aminomethyl)-N-benzylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into more saturated amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of halogens, nitro groups, or sulfonyl groups onto the benzene ring.
科学的研究の応用
2-(aminomethyl)-N-benzylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials.
作用機序
The mechanism of action of 2-(aminomethyl)-N-benzylaniline involves its interaction with specific molecular targets. In biological systems, it may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzylamine: A simpler compound with similar reactivity but lacking the aminomethyl group.
N-methylbenzylamine: Contains a methyl group instead of an aminomethyl group.
2-(aminomethyl)aniline: Similar structure but without the benzyl substitution.
Uniqueness
2-(aminomethyl)-N-benzylaniline is unique due to the presence of both aminomethyl and benzylamine groups, which confer distinct reactivity and potential for diverse applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various fields of research and industry.
特性
CAS番号 |
20877-82-1 |
|---|---|
分子式 |
C14H16N2 |
分子量 |
212.29 g/mol |
IUPAC名 |
2-(aminomethyl)-N-benzylaniline |
InChI |
InChI=1S/C14H16N2/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9,16H,10-11,15H2 |
InChIキー |
AZRBAHRGYUSOJN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[5-(4-Hydroxy-3-methoxyphenyl)penta-1,4-dien-1-YL]-2-methoxyphenol](/img/structure/B12442917.png)
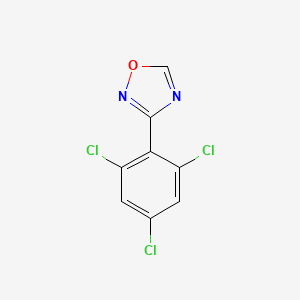
![tert-butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate](/img/structure/B12442933.png)
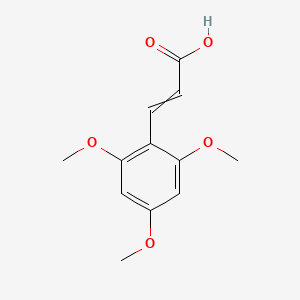
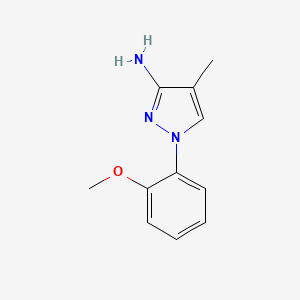
![3-(2-Hydroxyethyl)-5-(4-methoxyphenyl)-2-methyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12442957.png)

![3-[2-(3-bromophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B12442964.png)
![Methyl 2-[(E)-2-(3,4-diacetoxyphenyl)vinyl]-6-methoxy-benzoate](/img/structure/B12442969.png)
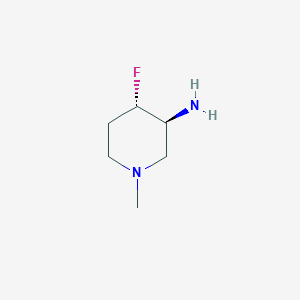
![(S)-1-[(RP)-2-(Di-tert-butylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B12442980.png)

